1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with a unique structure characterized by the presence of multiple fluorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications, such as drug development and pharmacological studies, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which 1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and methoxy group play crucial roles in these interactions, influencing binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluoro-4-methoxyphenyl)-2-methoxyethanone: Similar in structure but with a methoxy group instead of a trifluoroethanone moiety.
1-(2,5-Difluoro-4-methoxyphenyl)-2-fluoroethanone: Contains a single fluorine atom on the ethanone group.
Uniqueness
1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to its trifluoroethanone group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H5F5O2 |
---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
1-(2,5-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5O2/c1-16-7-3-5(10)4(2-6(7)11)8(15)9(12,13)14/h2-3H,1H3 |
InChI Key |
BHLVEQDOIUESGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
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